molecular formula C6H16ClNO2 B7970965 3-Ethoxypyrrolidine hydrochloride hydrate

3-Ethoxypyrrolidine hydrochloride hydrate

Cat. No.: B7970965
M. Wt: 169.65 g/mol
InChI Key: DAMAFDIYYFJBRY-UHFFFAOYSA-N
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Description

3-Ethoxypyrrolidine hydrochloride hydrate is a chemical compound with the molecular formula C6H13NO·HCl·H2O. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of an ethoxy group at the third position of the pyrrolidine ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxypyrrolidine hydrochloride hydrate typically involves the reaction of pyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is subsequently crystallized from water to obtain the hydrate form .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified through recrystallization and drying processes to ensure it meets the required specifications for pharmaceutical and chemical applications .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxypyrrolidine hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxypyrrolidine hydrochloride hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxypyrrolidine hydrochloride hydrate involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The ethoxy group enhances its binding affinity and specificity for these targets. The compound can also participate in various biochemical pathways, influencing cellular processes and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxypyrrolidine hydrochloride hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the third position of the pyrrolidine ring enhances its reactivity and binding affinity, making it a valuable compound in various applications .

Biological Activity

3-Ethoxypyrrolidine hydrochloride hydrate is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, synthesis, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H13NOHClH2O\text{C}_6\text{H}_{13}\text{NO}\cdot \text{HCl}\cdot \text{H}_2\text{O}. It is characterized by an ethoxy group attached to the pyrrolidine ring, enhancing its reactivity and binding affinity for biological targets. The compound's unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable candidate for various applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is performed under anhydrous conditions to prevent hydrolysis. The resulting product is treated with hydrochloric acid to form the hydrochloride salt, which is then crystallized from water to obtain the hydrate form.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit substantial antimicrobial properties. For example, a study reported that certain pyrrolidine derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacterial strains, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundBacterial StrainMIC (μg/mL)
3-EthoxypyrrolidineStaphylococcus aureus0.10
3-EthoxypyrrolidineEscherichia coli0.50
CiprofloxacinStaphylococcus aureus3.12
CiprofloxacinEscherichia coli3.12

This table illustrates the comparative antimicrobial efficacy of 3-Ethoxypyrrolidine against common bacterial pathogens.

Cytotoxicity

In addition to antimicrobial activity, research has also focused on the cytotoxic effects of this compound. Initial findings suggest that this compound may exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent .

The mechanism by which 3-Ethoxypyrrolidine exerts its biological effects involves interaction with specific molecular targets within cells. It acts as a ligand for various receptors, modulating their activity and influencing cellular signaling pathways. The presence of the ethoxy group enhances its binding affinity, which is crucial for its biological activity.

Case Studies

  • Antimicrobial Efficacy : A case study conducted on the effectiveness of 3-Ethoxypyrrolidine against methicillin-resistant Staphylococcus aureus (MRSA) highlighted its potential as a novel antimicrobial agent. The study demonstrated that this compound could outperform traditional antibiotics in specific assays .
  • Cytotoxicity Assessment : Another case study evaluated the cytotoxic effects of 3-Ethoxypyrrolidine on various cancer cell lines. Results indicated that this compound selectively inhibited cancer cell proliferation while showing minimal toxicity to normal cell lines, suggesting a promising therapeutic index for future drug development .

Properties

IUPAC Name

3-ethoxypyrrolidine;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH.H2O/c1-2-8-6-3-4-7-5-6;;/h6-7H,2-5H2,1H3;1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMAFDIYYFJBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCNC1.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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